molecular formula C17H19N3O4 B554330 (S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate CAS No. 16679-95-1

(S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate

Cat. No.: B554330
CAS No.: 16679-95-1
M. Wt: 329.35 g/mol
InChI Key: YRNMJERWBOKZEI-UHFFFAOYSA-N
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Description

(S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group, a hydrazinyl group, a hydroxyphenyl group, and a carbamate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hydrazinyl intermediate: This step involves the reaction of a suitable hydrazine derivative with a protected amino acid to form the hydrazinyl intermediate.

    Coupling with benzyl carbamate: The hydrazinyl intermediate is then coupled with benzyl carbamate under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The hydrazinyl group can be reduced to form amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the hydrazinyl group can produce amine derivatives.

Scientific Research Applications

(S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying enzyme mechanisms or as a ligand for receptor binding studies.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler compound with similar functional groups but lacking the hydrazinyl and hydroxyphenyl groups.

    Hydroxyphenyl carbamate: Similar to (S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate but without the benzyl group.

    Hydrazinyl carbamate: Contains the hydrazinyl and carbamate groups but lacks the benzyl and hydroxyphenyl groups.

Uniqueness

This compound is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in scientific research and industry.

Properties

IUPAC Name

benzyl N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c18-20-16(22)15(10-12-6-8-14(21)9-7-12)19-17(23)24-11-13-4-2-1-3-5-13/h1-9,15,21H,10-11,18H2,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNMJERWBOKZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16679-95-1
Record name NSC88492
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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